molecular formula C30H37N3O6 B8104303 DBCO-PEG2-NH-Boc

DBCO-PEG2-NH-Boc

カタログ番号: B8104303
分子量: 535.6 g/mol
InChIキー: GYLXPPCIPNVSKS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of DBCO-PEG2-NH-Boc involves the conjugation of dibenzocyclooctyne with a polyethylene glycol chain and a Boc-protected amine group. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

作用機序

Mechanism:

Molecular Targets and Pathways:

生物活性

DBCO-PEG2-NH-Boc is a versatile compound extensively utilized in bioconjugation and drug development, particularly as a linker in PROTAC (Proteolysis Targeting Chimeras) technology. This article delves into the biological activity of this compound, highlighting its applications, synthesis, and case studies that demonstrate its effectiveness in various biological contexts.

Chemical Structure and Properties

This compound is a PEGylated compound featuring a dibenzocyclooctyne (DBCO) moiety linked to a polyethylene glycol (PEG) chain and a Boc-protected amine. The DBCO group allows for bioorthogonal reactions, particularly strain-promoted azide-alkyne cycloaddition (SPAAC), which is crucial for selective labeling of biomolecules without interfering with native biological functions.

Applications in Bioconjugation

  • Synthesis of PROTACs :
    • This compound serves as an essential building block for PROTACs, which are designed to target specific proteins for degradation. The PEG linker enhances solubility and pharmacokinetics, improving the overall efficacy of the conjugates .
    • Recent studies have shown that incorporating this compound into PROTAC designs allows for efficient recruitment of E3 ligases, facilitating targeted protein degradation in cancer cells .
  • Antibody-Drug Conjugates (ADCs) :
    • The compound can be utilized to create ADCs by linking cytotoxic drugs to antibodies through bioorthogonal chemistry. This approach enhances the specificity and efficacy of cancer therapies while minimizing off-target effects .
    • A notable case study involved the modification of trastuzumab with this compound to achieve a drug-antibody ratio (DAR) that optimizes therapeutic outcomes .

Case Study 1: PROTAC Development

In a recent study, researchers synthesized a series of PROTACs using this compound as a linker. The resulting compounds demonstrated significant potency against target proteins in various cancer cell lines. The study highlighted the importance of the PEG spacer in enhancing solubility and cellular uptake, leading to improved degradation rates of target proteins compared to traditional small-molecule inhibitors .

Case Study 2: Antibody Conjugation

Another study focused on optimizing antibody conjugation using this compound. Researchers successfully modified trastuzumab with multiple payloads through sequential SPAAC reactions. The resulting conjugates exhibited enhanced therapeutic efficacy in preclinical models, confirming the potential of this compound in developing next-generation ADCs .

Research Findings

Recent findings emphasize the role of this compound in improving the pharmacokinetic profiles of drug conjugates:

Study Findings Application
Enhanced solubility and stability in serumPROTAC synthesis
Improved drug-antibody ratios leading to better therapeutic outcomesADC development
Effective targeting and degradation of specific proteinsCancer therapy

特性

IUPAC Name

tert-butyl N-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N3O6/c1-30(2,3)39-29(36)32-17-19-38-21-20-37-18-16-31-27(34)14-15-28(35)33-22-25-10-5-4-8-23(25)12-13-24-9-6-7-11-26(24)33/h4-11H,14-22H2,1-3H3,(H,31,34)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLXPPCIPNVSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。